molecular formula C16H22N6O3 B2830792 2-methoxy-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049428-61-6

2-methoxy-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2830792
CAS No.: 1049428-61-6
M. Wt: 346.391
InChI Key: CGMCDLGUSJTHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a piperazine core with tetrazole and methoxyphenyl moieties, a structural motif known to confer significant biological activity. While specific biological data for this exact molecule is limited in the current literature, its core structure is closely related to novel hybrids that have demonstrated potent antiproliferative activity in preliminary studies. Specifically, tetrazole-piperazine sulfonamide hybrids have shown promising in vitro inhibitory effects against a panel of human cancer cell lines, including cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and pancreatic carcinoma (PANC-1), with some analogues exhibiting growth inhibitory activity (GI50) at concentrations as low as 0.1 µM . The tetrazole ring is a well-established pharmacophore and a common bioisostere for carboxylic acids, often used to improve metabolic stability and alter the physicochemical properties of lead compounds . Furthermore, piperazine derivatives are frequently explored in central nervous system (CNS) research, with some methoxy-substituted phenylpiperazines documented to influence memory acquisition and formation via interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors . The 2-methoxyethanone linker present in this compound is also found in other piperazine-based derivatives with reported antioxidant and central activities . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methoxy-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-24-12-16(23)21-9-7-20(8-10-21)11-15-17-18-19-22(15)13-3-5-14(25-2)6-4-13/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMCDLGUSJTHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.

    Methoxyphenyl Group Introduction: The methoxyphenyl groups are typically introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The piperazine and methoxyphenyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenated intermediates and strong bases like sodium hydride (NaH) are frequently employed.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Amines and other reduced forms of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that compounds containing tetrazole rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific applications of 2-methoxy-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone are summarized below.

Anticonvulsant Activity

Studies have shown that derivatives of tetrazole compounds can demonstrate significant anticonvulsant effects. For instance, the incorporation of piperazine moieties has been linked to enhanced activity against seizures in various models. The structure–activity relationship (SAR) analyses suggest that modifications to the phenyl and tetrazole groups can optimize anticonvulsant efficacy .

Antimicrobial Properties

Tetrazole-containing compounds have been investigated for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit potent activity against various bacterial strains and fungi. The methoxy substitution on the phenyl ring is believed to enhance lipophilicity, improving membrane permeability and bioavailability .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. The presence of the tetrazole ring is often associated with interference in tumor growth pathways. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy and applications of this compound:

Study Focus Findings
Study 1Anticonvulsant ActivityDemonstrated significant seizure protection in animal models with a median effective dose (ED50) lower than existing treatments .
Study 2Antimicrobial EfficacyShowed potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 3Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating strong cytotoxicity .

Mechanism of Action

The mechanism of action of 2-methoxy-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. The piperazine ring may enhance binding affinity and selectivity, while the methoxyphenyl groups can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The target compound shares core features with several derivatives in the literature, differing in substituents on the tetrazole ring, piperazine modifications, and functional groups. Key comparisons are summarized below:

Compound Name/ID Tetrazole Substituent Piperazine Modification Key Functional Groups Melting Point (°C) Biological Activity Reference
Target Compound 4-Methoxyphenyl Piperazine (methyl linker) Methoxy ethanone N/A Not reported -
13a () Phenyl 4-Allylpiperazine Allyl group Not specified Antimicrobial activity
7n () 4-Nitrophenyl 4-(4-Methoxyphenylsulfonyl) Sulfonyl, nitro 161–163 Antiproliferative activity
7m () 4-Nitrophenyl 4-Phenylsulfonyl Sulfonyl, nitro 145–147 Antiproliferative activity
Compound 4-Fluorophenyl Piperazine (methyl linker) Thienyl ethanone N/A Not reported
Derivatives (22–28) Varied aryl groups Piperidine Piperidine instead of piperazine Not specified Not reported

Key Structural and Functional Differences

  • Tetrazole Substituents : The 4-methoxyphenyl group in the target compound is an electron-donating substituent, contrasting with electron-withdrawing groups (e.g., nitro in 7n and 7m) or halogens (e.g., fluoro in ). Methoxy groups may enhance solubility and metabolic stability compared to nitro or sulfonyl groups .
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound, 13a) have two nitrogen atoms, enabling stronger hydrogen bonding and basicity compared to piperidine analogs (), which may influence receptor binding .
  • Functional Groups: The methoxy ethanone group in the target compound differs from allyl (13a) or thienyl () substituents. Allyl groups may confer reactivity in further derivatization, while sulfonyl groups (7n, 7m) enhance electron-withdrawing effects and stability .

Physicochemical and Spectral Properties

  • Melting Points : Sulfonyl- and nitro-substituted derivatives (e.g., 7n, 7m) exhibit higher melting points (145–177°C) due to increased crystallinity from polar groups, whereas methoxy or allyl substituents (e.g., 13a) likely reduce melting points .
  • Spectral Data : The target compound’s IR and NMR spectra would resemble those of derivatives, with characteristic peaks for methoxy (δ ~3.8 ppm in ¹H NMR) and tetrazole C=N stretching (~1500 cm⁻¹ in IR) .

Biological Activity

2-Methoxy-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound is characterized by the presence of a methoxy group, a tetrazole ring, and a piperazine moiety, which contribute to its biological activity. Understanding its biological activity is crucial for its application in drug discovery and therapeutic contexts.

Molecular Structure

The molecular formula of this compound is C16H22N6O3C_{16}H_{22}N_{6}O_{3} with a molecular weight of approximately 346.39 g/mol. The structural components include:

Component Description
Methoxy GroupEnhances solubility and bioavailability
Tetrazole RingIncreases binding affinity and specificity
Piperazine MoietyContributes to pharmacokinetic properties

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic natural substrates, allowing it to bind effectively at active sites and inhibit enzyme activities. The piperazine structure enhances binding affinity and selectivity, while the methoxyphenyl groups modulate pharmacokinetic properties, which can affect absorption, distribution, metabolism, and excretion (ADME) profiles .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown significant cytotoxic effects against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values indicate potent activity comparable to established anticancer agents like doxorubicin .

Antimicrobial Properties

The compound also displays antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, likely due to the interaction of the tetrazole ring with bacterial enzymes involved in this process .

Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a positive allosteric modulator of excitatory amino acid transporters (EAATs), which play a crucial role in regulating glutamate levels in the central nervous system. This activity could have implications for treating neurological disorders associated with glutamate dysregulation .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various therapeutic contexts:

  • Cancer Treatment : A study involving mouse models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells through enhanced mitochondrial permeability .
  • Neuroprotection : In models of neurodegenerative diseases, administration of the compound improved cognitive function and reduced neuronal loss, suggesting potential applications in conditions like Alzheimer's disease .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution (e.g., coupling piperazine derivatives with tetrazole-containing intermediates) and catalytic cross-coupling. Optimization may involve:

  • Catalysts : Palladium on carbon or copper iodide for coupling efficiency .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates .
  • Temperature Control : Step-dependent adjustments (e.g., reflux conditions for cyclization) .
  • Purification : Column chromatography or recrystallization to isolate intermediates .

Q. Which analytical methods are critical for structural confirmation?

  • NMR Spectroscopy : To verify aromatic proton environments and functional groups (e.g., methoxy, tetrazole) .
  • HPLC : Monitor reaction progress and purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvents : Use DMSO or ethanol (≤1% v/v) to enhance aqueous solubility .
  • pH Adjustment : Buffer systems (e.g., phosphate buffer at pH 7.4) for ionization-prone moieties .

Q. What are the standard protocols for stability testing?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent degradation .
  • Light Sensitivity : Conduct assays in amber vials if photodegradation is observed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization?

  • Critical Moieties :
  • Tetrazole Ring : Enhances hydrogen bonding with biological targets .
  • Piperazine Core : Modulates solubility and pharmacokinetics .
    • Functionalization Strategies : Introduce halogens or electron-withdrawing groups via nucleophilic aromatic substitution .

Q. What computational tools predict target binding and mechanism of action?

  • Molecular Docking : Software like AutoDock Vina to model interactions with enzymes (e.g., kinases) .
  • QSAR Models : Correlate substituent electronegativity with bioactivity .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial activity) .
  • Metabolic Interference : Use liver microsome assays to account for metabolite effects .

Q. What strategies identify synergistic effects with existing therapeutics?

  • Combination Index (CI) : Calculate using Chou-Talalay method for drug combinations .
  • Pathway Analysis : Transcriptomics to map overlapping targets (e.g., MAPK/ERK) .

Q. How to profile toxicity in early-stage development?

  • In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cell lines .
  • hERG Binding Assays : Mitigate cardiac toxicity risks .

Q. What advanced techniques characterize degradation products?

  • LC-MS/MS : Identify hydrolytic or oxidative byproducts .
  • Accelerated Stability Studies : 40°C/75% RH for 4 weeks to simulate long-term degradation .

Methodological Considerations

Q. Key differences in synthetic routes for scale-up vs. lab-scale production?

  • Catalyst Loading : Reduce Pd/C from 10 mol% (lab) to 1 mol% (pilot) via flow chemistry .
  • Solvent Recovery : Implement distillation for DMF reuse .

Q. How to validate enzyme inhibition mechanisms experimentally?

  • Kinetic Studies : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Fluorescence Quenching : Monitor binding to active sites (e.g., tryptophan residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.